An In-Depth Technical Guide to 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one: Structure, Properties, and Synthetic Considerations
An In-Depth Technical Guide to 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical compound 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one, a molecule of interest within the broader class of 1,4-diazepine derivatives. These derivatives are recognized for their significant and diverse biological activities, making them a focal point in medicinal chemistry and drug discovery. This document will delve into the compound's chemical structure, physicochemical properties, and plausible synthetic pathways, offering insights grounded in established chemical principles.
Introduction to the 1,4-Diazepine Scaffold
The 1,4-diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Derivatives of this structure have been successfully developed into a wide range of therapeutics, demonstrating activities such as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer effects.[1] The versatility of the diazepine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The subject of this guide, 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one, incorporates this key heterocyclic motif attached to a phenyl ethanone group, suggesting potential for biological activity and utility as a synthetic intermediate.
Chemical Structure and Properties
The chemical structure of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one combines an aromatic ketone with a saturated seven-membered heterocyclic amine. This unique combination of functional groups dictates its chemical reactivity and physical properties.
Molecular Structure:
Caption: Chemical structure of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | - |
| Molecular Weight | 218.29 g/mol | |
| CAS Number | 870830-22-3 | |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted). Limited solubility in water. | - |
| Boiling Point | > 300 °C (predicted) | - |
| Melting Point | Not available | - |
Synthetic Approaches and Methodologies
The synthesis of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one would likely involve the formation of the C-N bond between the 1,4-diazepane ring and the phenyl group. A plausible and efficient synthetic strategy is the nucleophilic aromatic substitution (SNA) reaction between a protected 1,4-diazepane and an activated aryl precursor.
Proposed Synthetic Pathway:
A logical approach involves the reaction of 4'-fluoroacetophenone with a protected 1,4-diazepane, followed by deprotection. The fluorine atom at the para-position of the acetophenone activates the aromatic ring towards nucleophilic substitution by the secondary amine of the diazepane.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative example based on established methodologies for similar transformations.
Step 1: Synthesis of tert-butyl 4-(4-acetylphenyl)-1,4-diazepane-1-carboxylate
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To a solution of 4'-fluoroacetophenone (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
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Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected intermediate.
Causality in Experimental Choices:
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Solvent: DMSO is chosen for its high boiling point and its ability to dissolve both the polar and nonpolar reactants, facilitating the SNAr reaction.
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Base: Potassium carbonate is a sufficiently strong base to facilitate the reaction without causing significant side reactions.
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Protecting Group: The tert-butyloxycarbonyl (Boc) group is used to protect one of the secondary amines of the 1,4-diazepane, preventing unwanted side reactions and directing the substitution to the desired nitrogen. It is also readily removable under acidic conditions.
Step 2: Synthesis of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one
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Dissolve the purified tert-butyl 4-(4-acetylphenyl)-1,4-diazepane-1-carboxylate (1.0 eq) in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
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Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecule's structure.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, the methyl protons of the acetyl group, and the methylene protons of the diazepane ring. The aromatic protons would likely appear as two doublets in the downfield region. The diazepane protons would exhibit complex multiplets in the upfield region.
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¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ketone, the aromatic carbons, the methyl carbon, and the carbons of the diazepine ring.
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IR Spectroscopy: The infrared spectrum should display a characteristic strong absorption band for the carbonyl (C=O) stretching of the ketone group (around 1670-1690 cm⁻¹). C-N stretching and aromatic C-H stretching bands would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 218.29). Fragmentation patterns would likely involve cleavage of the diazepine ring and the acetyl group.
Potential Biological Activity and Applications
The biological activity of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one has not been extensively reported. However, based on the activities of related 1,4-diazepine derivatives, this compound could be investigated for a range of pharmacological effects. The presence of the 1,4-diazepane moiety suggests potential interactions with central nervous system (CNS) targets.
Many 1,4-benzodiazepines, a related class of compounds, exert their effects by modulating the activity of the GABAA receptor, a ligand-gated ion channel in the CNS.[2][3] This modulation leads to sedative, anxiolytic, and anticonvulsant properties.
